N-Cbz-S-4-Hydroxyphenylglycine is a chemical compound categorized as a derivative of phenylglycine, which features a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom and a hydroxyl group on the phenyl moiety. Its chemical formula is and it is recognized for its potential applications in organic synthesis and medicinal chemistry.
This compound is classified within the category of amino acids and derivatives. It is primarily sourced from synthetic methods that involve the modification of simpler amino acid structures. N-Cbz-S-4-Hydroxyphenylglycine serves as a valuable building block in the synthesis of various bioactive compounds, particularly in peptide synthesis and medicinal chemistry applications .
The synthesis of N-Cbz-S-4-Hydroxyphenylglycine can be achieved through several methods, including:
The reaction conditions must be optimized to minimize racemization, particularly when working with chiral centers, which can complicate the synthesis process .
N-Cbz-S-4-Hydroxyphenylglycine has a complex molecular structure characterized by:
The structural representation indicates that the Cbz group plays a crucial role in stabilizing the molecule during reactions, while the hydroxyl group contributes to its reactivity in further synthetic applications .
N-Cbz-S-4-Hydroxyphenylglycine participates in various chemical reactions, including:
These reactions are facilitated by optimizing solvent systems and reaction temperatures to achieve desired yields while minimizing side reactions .
The mechanism of action for N-Cbz-S-4-Hydroxyphenylglycine primarily revolves around its ability to act as a building block in peptide synthesis. When used in conjunction with other amino acids, it facilitates the formation of peptide bonds through nucleophilic attack by the amine on activated carboxylic acids.
The presence of the hydroxyl group enhances its reactivity, allowing for further modifications such as phosphorylation or glycosylation, which are critical in developing bioactive peptides .
These properties make N-Cbz-S-4-Hydroxyphenylglycine suitable for various laboratory applications, particularly in organic synthesis where solubility plays a critical role .
N-Cbz-S-4-Hydroxyphenylglycine finds application across several scientific fields:
Phenylglycine derivatives emerged as pivotal chiral building blocks in the early 20th century, with S-4-hydroxyphenylglycine gaining prominence due to its presence in natural products and antibiotics. The introduction of the carboxybenzyl (Cbz) protecting group by Bergmann and Zervas in 1932 revolutionized peptide synthesis by enabling controlled N-protection of amino acids [6] [8]. This innovation addressed the critical challenge of uncontrolled polymerization during peptide bond formation. N-Cbz-S-4-hydroxyphenylglycine (CAS 26787-76-8) specifically combines the inherent chirality of S-4-hydroxyphenylglycine with the versatility of the Cbz group. Its molecular framework (C₁₆H₁₅NO₅, MW 301.29 g/mol) features a phenolic hydroxyl group and a chiral center that synergistically facilitate stereoselective reactions [1]. Early applications leveraged its dual functionality: the Cbz group enabled amine protection during solid-phase synthesis, while the hydroxyl group permitted selective modifications, such as O-alkylation or participation in hydrogen bonding networks. This compound became integral to synthesizing complex peptidomimetics and β-lactam antibiotics, where stereochemical integrity was paramount [3] [7].
Table 1: Key Historical Milestones in Phenylglycine and Cbz Chemistry
Year | Development | Significance |
---|---|---|
1932 | Bergmann/Zervas introduce Cbz group | Enabled controlled peptide chain elongation |
1980s | Industrial-scale S-4-hydroxyphenylglycine production | Reduced cost of chiral building blocks |
2000s | Application in vancomycin aglycon synthesis | Demonstrated utility in complex macrocyclizations |
2020s | Integration into enzymatic glycosylation routes | Advanced antibiotic analog development |
The ortho-hydroxyl group in N-Cbz-S-4-hydroxyphenylglycine uniquely positions it as a self-directing chiral auxiliary. This moiety coordinates with metal catalysts (e.g., Pd, Ru) to enforce facial selectivity during nucleophilic additions. For instance, in Ellman sulfinamide chemistry, derivatives of this compound facilitated tert-butanesulfinamide synthesis with >20:1 diastereoselectivity by leveraging metal-hydroxyl interactions to orient imine substrates [5]. The Cbz group further enhanced this effect by sterically shielding one enantioface while maintaining acid/base stability—a limitation of earlier N-acyl auxiliaries [4] [9]. Modern adaptations exploit this property for atroposelective Suzuki couplings, as demonstrated in vancomycin synthesis, where the hydroxyl group templated biaryl bond formation with >20:1 diastereomeric ratio [3]. Additionally, enzymatic resolutions preferentially recognize the S-configured hydroxyl/Cbz motif, enabling kinetic resolutions with ≥98% ee, crucial for pharmaceutical intermediates like β-lactam antibiotics [1] [7].
The Cbz group’s orthogonal stability relative to tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) groups cemented its role in multi-step syntheses. While Boc requires acidic deprotection (e.g., TFA) and Fmoc requires basic conditions (e.g., piperidine), Cbz is selectively cleaved via hydrogenolysis (Pd/C, H₂) without affecting acid- or base-sensitive functionalities [2] [6]. N-Cbz-S-4-hydroxyphenylglycine exemplifies this advantage: its phenolic hydroxyl survives hydrogenolysis intact, enabling sequential deprotection strategies. For example, vancomycin aglycon syntheses employed Cbz for temporary amine protection during macrolactamization, followed by clean removal under H₂ without epimerizing the labile S-center [3]. However, limitations emerged in solid-phase peptide synthesis (SPPS), where heterogeneous hydrogenolysis proved impractical. This spurred hybrid approaches, such as temporary Cu²⁺ complexation, to enable Fmoc incorporation while preserving the Cbz group’s stereochemical benefits [9]. Recent innovations include transfer hydrogenation (e.g., Pd-black/HCO₂H) for efficient Cbz removal in sensitive depsipeptides like caprazamycin [6].
Table 2: Comparative Analysis of Amino Acid Protecting Groups
Group | Deprotection Conditions | Orthogonality | Steric Bulk | Compatibility with S-4-Hydroxyphenylglycine |
---|---|---|---|---|
Cbz | H₂/Pd-C, transfer hydrogenation | High (vs. Boc, Fmoc) | Moderate | Excellent (hydroxyl stable) |
Boc | Strong acid (TFA, HCl) | Moderate | Low | Good (acid-sensitive hydroxyl may require protection) |
Fmoc | Base (piperidine) | High | High | Moderate (base may deprotonate hydroxyl) |
Alloc | Pd(0)/nucleophile | High | Low | Excellent |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: